molecular formula C16H20N2O3S2 B5551229 N-tert-butyl-4-[methyl(thiophen-2-ylsulfonyl)amino]benzamide

N-tert-butyl-4-[methyl(thiophen-2-ylsulfonyl)amino]benzamide

Cat. No.: B5551229
M. Wt: 352.5 g/mol
InChI Key: LQVVWVLXWUKUGU-UHFFFAOYSA-N
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Description

N-tert-butyl-4-[methyl(thiophen-2-ylsulfonyl)amino]benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a tert-butyl group, a methyl group, and a thiophen-2-ylsulfonyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-4-[methyl(thiophen-2-ylsulfonyl)amino]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting aniline with an appropriate acyl chloride under basic conditions.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation using tert-butyl bromide in the presence of a strong base such as sodium hydride.

    Attachment of the Thiophen-2-ylsulfonyl Group: The thiophen-2-ylsulfonyl group can be introduced through a sulfonylation reaction using thiophene-2-sulfonyl chloride in the presence of a base like triethylamine.

    Methylation: The final step involves methylation of the amine group using methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-4-[methyl(thiophen-2-ylsulfonyl)amino]benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophen-2-ylsulfonyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzamide core can be reduced to form corresponding amines.

    Substitution: The methyl group can be substituted with other alkyl or aryl groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various alkyl or aryl derivatives.

Scientific Research Applications

N-tert-butyl-4-[methyl(thiophen-2-ylsulfonyl)amino]benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used to study the effects of sulfonyl groups on biological activity.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-tert-butyl-4-[methyl(thiophen-2-ylsulfonyl)amino]benzamide involves its interaction with specific molecular targets. The thiophen-2-ylsulfonyl group can interact with enzymes or receptors, leading to modulation of their activity. The tert-butyl and methyl groups can influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    N-(tert-butyl)-4-(methylthio)aniline: Similar structure but lacks the sulfonyl group.

    Thiophene-based compounds: Share the thiophene ring but differ in other substituents.

Uniqueness

N-tert-butyl-4-[methyl(thiophen-2-ylsulfonyl)amino]benzamide is unique due to the combination of the tert-butyl, methyl, and thiophen-2-ylsulfonyl groups, which confer specific chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

N-tert-butyl-4-[methyl(thiophen-2-ylsulfonyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S2/c1-16(2,3)17-15(19)12-7-9-13(10-8-12)18(4)23(20,21)14-6-5-11-22-14/h5-11H,1-4H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQVVWVLXWUKUGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC=C(C=C1)N(C)S(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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